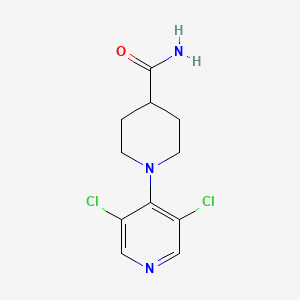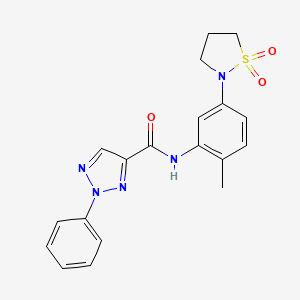![molecular formula C18H18N4O2 B2516287 2-[3-(ピリダジン-3-イルオキシ)ピペリジン-1-カルボニル]-1H-インドール CAS No. 2034437-58-4](/img/structure/B2516287.png)
2-[3-(ピリダジン-3-イルオキシ)ピペリジン-1-カルボニル]-1H-インドール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]-1H-indole is a complex organic compound that belongs to the class of heterocyclic compounds. It contains a pyridazine ring, a piperidine ring, and an indole moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
科学的研究の応用
2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of action
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Pyridazine derivatives, depending on the type of substituted groups, show very different biological actions .
Mode of action
The mode of action of indole and pyridazine derivatives can vary greatly depending on their specific structures and targets. For example, some indole derivatives have antiviral, anti-inflammatory, and anticancer activities . Some pyridazine derivatives have analgesic, anti-inflammatory, and antibacterial activities .
Biochemical pathways
The affected pathways can also vary greatly. For instance, some indole derivatives can affect pathways related to inflammation, cancer, and viral infections . Pyridazine derivatives can affect pathways related to pain, inflammation, and bacterial infections .
Result of action
The molecular and cellular effects of these compounds depend on their specific targets and modes of action. For example, some indole derivatives can inhibit the growth of cancer cells or viruses , while some pyridazine derivatives can reduce pain or inflammation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]-1H-indole typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine and piperidine intermediates, followed by their coupling with the indole moiety. Common synthetic routes include:
Cyclization Reactions: Formation of the pyridazine ring through cyclization of appropriate precursors.
Nucleophilic Substitution: Introduction of the piperidine ring via nucleophilic substitution reactions.
Coupling Reactions: Final coupling of the pyridazine-piperidine intermediate with the indole moiety under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.
化学反応の分析
Types of Reactions
2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
類似化合物との比較
Similar Compounds
Piperidine Derivatives: Compounds like piperidine and its derivatives share structural similarities and are widely studied for their pharmacological properties.
Pyridazine Derivatives: Pyridazine-based compounds are known for their diverse biological activities.
Uniqueness
2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]-1H-indole is unique due to its specific combination of pyridazine, piperidine, and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
IUPAC Name |
1H-indol-2-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-18(16-11-13-5-1-2-7-15(13)20-16)22-10-4-6-14(12-22)24-17-8-3-9-19-21-17/h1-3,5,7-9,11,14,20H,4,6,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQURQDLFCZRNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3N2)OC4=NN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![benzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2516206.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2516207.png)
![Methyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate](/img/structure/B2516208.png)
![5-[5-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2516210.png)
![2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2516213.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2516214.png)
![2-(9-(tert-butyl)-2-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-3(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2516215.png)
![N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2516216.png)
![3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid](/img/structure/B2516217.png)

![2-Amino-4-(5-bromo-2-fluorophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2516221.png)
![N-(3-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2516223.png)
![[4-(4-Methylphenyl)phthalazin-1-yl]hydrazine](/img/structure/B2516225.png)

